Undecoylium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1338-54-1 |
|---|---|
Molecular Formula |
C12H17ClN2O3 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl propanoate;chloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-12(16)17-9-6-13-11(15)10-14-7-4-3-5-8-14;/h3-5,7-8H,2,6,9-10H2,1H3;1H |
InChI Key |
OSCJJMKLQGAGML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Undecoylium Chloride
Established Methodologies for Undecoylium Chloride Synthesis
The synthesis of quaternary ammonium (B1175870) salts like this compound is most commonly achieved through the alkylation of a tertiary amine, a process known as the Menshutkin reaction. wikipedia.orgwikipedia.org This reaction involves the treatment of a tertiary amine with an alkyl halide. wikipedia.org The industrial production of similar commodity QACs often begins with the hydrogenation of fatty nitriles to generate the necessary amine precursors. wikipedia.org A multi-step laboratory synthesis starting from undecanoic acid or its derivatives is a common and versatile approach.
The synthesis of a representative this compound, specifically undecyltrimethylammonium chloride, involves a sequence of reactions starting from readily available precursors. A typical pathway begins with undecanoic acid.
Synthetic Pathway from Undecanoic Acid:
Amide Formation: The first step involves the conversion of a carboxylic acid derivative, such as undecanoyl chloride, into an amide. Undecanoyl chloride can be prepared from undecanoic acid using reagents like thionyl chloride or di(trichloromethyl) carbonate. google.com The resulting acyl chloride reacts with a secondary amine, like dimethylamine, in a nucleophilic addition-elimination reaction to form N,N-dimethylundecanamide. chemguide.co.ukchemguide.co.uklibretexts.org This reaction is typically vigorous and is often carried out in a suitable solvent. chemguide.co.uklibretexts.org
Amide Reduction: The N,N-disubstituted amide is then reduced to the corresponding tertiary amine, N,N-dimethylundecylamine. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation, capable of reducing primary, secondary, and tertiary amides to their respective amines. chemistrysteps.comjove.comcommonorganicchemistry.comucalgary.ca The reaction proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon, leading to an iminium ion intermediate which is subsequently reduced to the tertiary amine. jove.comucalgary.cayoutube.com
Quaternization: The final step is the quaternization of the tertiary amine (N,N-dimethylundecylamine) with an alkyl halide, typically methyl chloride, to yield the quaternary ammonium salt. wikipedia.orgkeruichemical.com This S_N2 reaction is often performed under pressure and at elevated temperatures, either in a solvent like isopropanol (B130326) or, in some processes, without a solvent to improve efficiency. google.comgoogle.com
An alternative route involves the direct alkylation of a primary amine, such as undecylamine, using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or dimethyl sulfate (B86663) to produce the tertiary amine intermediate. researchgate.net
Table 1: Precursor Compounds and Reaction Conditions for Undecyltrimethylammonium Chloride Synthesis
| Step | Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Typical Conditions |
|---|---|---|---|---|---|
| 1. Amidation | Undecanoyl chloride | Dimethylamine | - | N,N-dimethylundecanamide | Reaction in a suitable solvent; often vigorous. chemguide.co.ukchemguide.co.uk |
| 2. Reduction | N,N-dimethylundecanamide | - | Lithium aluminum hydride (LiAlH₄) | N,N-dimethylundecylamine | Ether solvent, followed by aqueous work-up. ucalgary.ca |
| 3. Quaternization | N,N-dimethylundecylamine | Methyl chloride | - | Undecyltrimethylammonium chloride | Temperature: 50–140°C; Pressure: 12–65 bar. google.com |
Optimizing the synthesis of this compound focuses on maximizing product yield and ensuring high purity by controlling reaction parameters at each step.
Amide Reduction: While LiAlH₄ is highly effective, its lack of selectivity can be a drawback. commonorganicchemistry.com The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. Careful control of stoichiometry and temperature is crucial for preventing side reactions and achieving a high yield of the tertiary amine.
Quaternization: The final quaternization step can be optimized by adjusting several factors.
Molar Ratio: Using a slight excess of the alkylating agent (e.g., methyl chloride) can drive the reaction to completion. Molar ratios of tertiary amine to alkyl halide from 1:1.3 to 1:2.9 are often employed. google.com
Temperature and Pressure: The reaction rate is significantly influenced by temperature and pressure. Continuous processes may operate at temperatures around 100°C and pressures of 20 bar or higher to keep the volatile alkylating agent, like methyl chloride, dissolved in the reaction mixture. google.com
Solvent: While some industrial processes aim to be solvent-free to increase throughput and simplify purification, the use of a solvent can help manage viscosity, especially as the solid quaternary ammonium salt product begins to form. google.comgoogle.com In some cases, a minimal amount of solvent is added near the end of the reaction to maintain fluidity. google.com
Purification: The final product is often a solid that can be purified by recrystallization from a suitable solvent system, such as acetone-water, to remove unreacted precursors and byproducts. researchgate.net
Synthesis and Characterization of this compound Derivatives and Analogs
The versatility of QACs stems from the ability to modify their structure, including the alkyl chain length and the substituents on the quaternary ammonium head group. These modifications can fine-tune the physicochemical properties of the molecule.
The synthesis of this compound analogs with different alkyl chain lengths follows the same fundamental pathways described above, simply by starting with a different fatty acid or alkyl amine. For instance, using dodecanoyl chloride (C12) or octanoyl chloride (C8) would yield the corresponding C12 or C8 quaternary ammonium salt.
The length of the alkyl chain is a critical determinant of the properties of QACs. rsc.org Research indicates that biological activity often correlates strongly with hydrocarbon chain length, with an optimal range frequently observed between 12 and 14 carbon atoms. mdpi.com Chains that are too short (<4 carbons) or too long (>18 carbons) may exhibit reduced activity. acs.org An excessively long alkyl chain can also bend or curl, which may shield the positively charged quaternary head group and reduce its interaction with other molecules or surfaces. nih.gov
Table 2: Examples of QACs with Varied Alkyl Chain Lengths
| Starting Carboxylic Acid | Corresponding Alkyl Chain | Final QAC (Trimethylammonium Chloride) |
|---|---|---|
| Octanoic Acid | C8 | Octyltrimethylammonium chloride |
| Decanoic Acid | C10 | Decyltrimethylammonium chloride |
| Undecanoic Acid | C11 | Undecyltrimethylammonium chloride |
| Dodecanoic Acid (Lauric Acid) | C12 | Dodecyltrimethylammonium chloride |
| Tetradecanoic Acid (Myristic Acid) | C14 | Tetradecyltrimethylammonium chloride |
| Hexadecanoic Acid (Palmitic Acid) | C16 | Hexadecyltrimethylammonium chloride |
The nature of the alkyl groups attached to the nitrogen atom, apart from the main long alkyl chain, also has a significant impact on the compound's characteristics. These groups can be systematically varied during synthesis.
Alkyl Substituents: Instead of methylation to form a trimethylammonium group, other alkylating agents can be used. For example, reacting N,N-dimethylundecylamine with ethyl bromide would yield N-ethyl-N,N-dimethylundecylammonium bromide. Using a different starting tertiary amine, such as triethylamine, in the quaternization reaction with an undecyl halide would produce undecyltriethylammonium halide.
Functionalized Substituents: More complex groups can be introduced. For instance, using N,N-dimethyl-ethanolamine as the tertiary amine precursor allows for the introduction of a hydroxyethyl (B10761427) group onto the nitrogen head. google.com Similarly, benzyl (B1604629) chloride can be used as the alkylating agent to attach a benzyl group, a common modification seen in compounds like benzalkonium chloride. mdpi.comwikipedia.org The presence of a benzyl substituent has been shown to enhance the antimicrobial activity of some QACs. mdpi.com The positive charge on the quaternary nitrogen creates an inductive effect that increases the acidity of the alpha and beta-hydrogens on the substituent groups, which can influence their reactivity. libretexts.orglibretexts.org
This compound is known to form a complex with iodine, creating a substance referred to as this compound-iodine. wikipedia.orgdrugbank.com This complex is an example of an iodophor, where the QAC acts as a carrier and solubilizing agent for iodine, which has low water solubility on its own. google.commdpi.com
The formation of such complexes typically involves mixing this compound and elemental iodine in a suitable solvent, such as isopropanol. google.com To enhance the solubility of iodine, an iodide salt like potassium iodide (KI) or sodium iodide (NaI) is often added to the solution. google.com In the presence of iodide ions (I⁻), elemental iodine (I₂) forms the more soluble triiodide ion (I₃⁻), which then associates with the cationic head of the this compound molecule. The resulting complex combines the properties of a cationic surfactant with the broad-spectrum activity of iodine. google.com The characterization of such complexes can be performed using various techniques, including thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS), to confirm the presence and stability of iodine within the solid complex. mdpi.com
Novel Synthetic Approaches and Green Chemistry Considerations for this compound
The synthesis of quaternary ammonium compounds, including this compound, is undergoing significant evolution, driven by the principles of green chemistry and the need for more efficient and sustainable processes. Novel approaches focus on the utilization of renewable feedstocks, the development of innovative catalytic systems, and the implementation of environmentally benign reaction conditions. These advancements aim to reduce the environmental footprint associated with traditional chemical manufacturing.
Utilization of Renewable Feedstocks
A key strategy in greening the synthesis of this compound and related cationic surfactants is the substitution of fossil-based raw materials with renewable feedstocks. plasticseurope.org Vegetable oils and other biomass sources are prominent candidates due to their availability and inherent biodegradability. mdpi.com
Undecylenic Acid as a Bio-based Precursor: Undecylenic acid, which can be derived from the pyrolysis of castor oil, serves as a valuable renewable platform chemical. mdpi.com Its 11-carbon backbone makes it an ideal starting material for the synthesis of compounds with undecanoyl moieties. The terminal double bond and the carboxylic acid group in undecylenic acid offer versatile handles for chemical modification, allowing for its conversion into precursors suitable for quaternization reactions. Research has demonstrated the successful use of undecylenic acid in the synthesis of bio-based diols and polyurethanes, highlighting its potential as a feedstock for a wide range of chemical products. mdpi.com
Lignin-Derived Cationic Surfactants: Lignin (B12514952), an abundant and underutilized biopolymer from wood, presents another promising avenue for renewable feedstock utilization. mdpi.com Researchers have explored the modification of lignin to create quaternary ammonium lignin (QAL) based ionic liquids. mdpi.com This approach not only utilizes a renewable resource but also adds value to a major byproduct of the paper and biorefinery industries. mdpi.com
Innovative Synthetic Methodologies
Recent research has focused on developing more efficient and less wasteful synthetic routes to quaternary ammonium salts.
Phase-Transfer Catalysis with Ionic Liquids: Ionic liquids (ILs) are gaining attention as "designer solvents" and catalysts due to their unique properties, such as low volatility and high thermal stability. google.com In the synthesis of related compounds, sugar-based quaternary ammonium ionic liquids have been shown to act as effective phase-transfer catalysts. acs.org These catalysts operate at the interface of a two-phase system (e.g., organic and aqueous), facilitating the transport of reactants across the phase boundary and enhancing reaction rates. acs.org The use of ILs can lead to cleaner reactions and easier product separation.
Biocatalysis and Enzymatic Processes
The use of enzymes as catalysts (biocatalysis) represents a frontier in green chemistry, offering high selectivity and mild reaction conditions.
Enzymatic Synthesis: While specific examples for this compound are emerging, the broader field of chemical synthesis is increasingly employing enzymes. google.com For instance, enzymes like transglutaminases are used for creating specific bonds in proteins. google.com The principles of biocatalysis, such as using silicatein enzymes for the synthesis of polyesters, demonstrate the potential for enzymatic routes in polymer and surfactant production. nih.gov The development of "smart" biocatalytic systems, where enzymes are immobilized for easier recovery and reuse, further enhances the sustainability of this approach. google.com This methodology could theoretically be adapted for the amidation or esterification steps in the synthesis of this compound precursors, significantly reducing the need for harsh chemical reagents and high temperatures.
Molecular and Supramolecular Mechanisms of Undecoylium Chloride Interactions
Biophysical Investigations of Undecoylium Chloride's Interaction with Model Membranes
Model membranes, such as lipid bilayers, serve as simplified systems to study the fundamental interactions of molecules like this compound with cell membranes. nih.gov These models allow for the precise control of experimental conditions and the application of various biophysical techniques to elucidate the mechanisms of action. nih.gov Solid supported lipid bilayers, in particular, offer an excellent platform for investigating surface chemistry and the effects of external agents on membrane properties. nih.gov
Effects on Lipid Bilayer Integrity and Permeability
The primary effect of this compound on lipid bilayers is the disruption of their integrity and an increase in their permeability. As a cationic surfactant, it is electrostatically attracted to the often negatively charged surfaces of biological membranes. mdpi.com This initial attraction is followed by the insertion of its hydrophobic undecyl tail into the lipid core of the bilayer. mdpi.comgoogle.com This insertion process perturbs the ordered arrangement of the lipid molecules, leading to a more disordered and fluid membrane state.
The presence of surfactants can strip lipids from the bilayer, compromising its barrier function. google.com This can lead to the formation of pores or other defects in the membrane, increasing its permeability to ions and other small molecules that would otherwise be excluded. mdpi.commhmedical.com The leakage of essential intracellular components through these compromised membranes can ultimately lead to cell death. patsnap.com Studies on other cationic surfactants have shown that they can induce phase transitions in lipid bilayers, further indicating a significant disruption of the membrane's structural organization. csic.es The extent of this disruption is often dependent on the concentration of the surfactant. At lower concentrations, the surfactant molecules may simply intercalate between the lipid molecules, while at higher concentrations, they can lead to the complete solubilization of the membrane into mixed micelles. csic.es
The table below summarizes the key effects of cationic surfactants on lipid bilayer properties:
| Property | Effect of Cationic Surfactant Interaction | Primary Mechanism |
| Integrity | Decreased | Insertion of hydrophobic tails into the lipid core, leading to structural disruption. |
| Permeability | Increased | Formation of pores and defects, allowing leakage of intracellular components. mdpi.comnih.gov |
| Fluidity | Increased | Disruption of the ordered packing of lipid molecules. |
| Phase Behavior | Altered | Induction of phase transitions from a more ordered (gel) to a more disordered (liquid-crystalline) state. csic.es |
Mechanisms of Membrane Destabilization by Cationic Surfactants
The destabilization of lipid bilayers by cationic surfactants like this compound is a multi-step process driven by both electrostatic and hydrophobic interactions. csic.es The positively charged headgroup of the surfactant molecule is attracted to the negatively charged components of the cell membrane, such as phosphatidylserine. mdpi.com This initial binding concentrates the surfactant at the membrane surface.
Following adsorption, the hydrophobic alkyl chain of the surfactant penetrates the nonpolar interior of the lipid bilayer. mdpi.comcsic.es This insertion disrupts the cohesive forces between the lipid molecules, leading to an increase in the surface area per lipid molecule and a decrease in the thickness of the bilayer. mdpi.com As more surfactant molecules partition into the membrane, the bilayer becomes progressively destabilized. This can lead to several outcomes, including the formation of transient pores, the budding off of vesicles, or, at sufficiently high concentrations, the complete solubilization of the membrane into surfactant-lipid mixed micelles. csic.es The specific mechanism can be influenced by factors such as the surfactant's chemical structure (e.g., the length of the alkyl chain and the nature of the headgroup), the lipid composition of the membrane, and the environmental conditions. nih.govnih.gov
Molecular Mechanisms of this compound's Interactions with Microbial Cellular Structures
The antimicrobial activity of this compound is a direct consequence of its ability to interact with and disrupt the essential structures of microbial cells. mdpi.com The cell wall and cell membrane are the primary targets of this cationic surfactant.
Binding to Bacterial and Fungal Cell Walls and Membranes
The initial interaction of this compound with microbial cells involves its binding to the cell envelope. In bacteria, the cell wall, composed of peptidoglycan in both Gram-positive and Gram-negative bacteria, presents the first point of contact. cuny.edu The teichoic acids in the cell walls of Gram-positive bacteria, which are negatively charged, provide strong binding sites for the cationic headgroups of the surfactant. cuny.edu While the outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, also presents a negatively charged surface, it can act as an additional barrier that the surfactant must cross to reach the inner cytoplasmic membrane. cuny.edu
In fungi, the cell wall is primarily composed of chitin, glucans, and mannoproteins. e-jmi.org While the cell wall itself can be a target, the primary site of action for many antifungal agents is the cell membrane, which lies beneath the cell wall. mhmedical.come-jmi.org The fungal cell membrane contains ergosterol, a sterol that is functionally equivalent to cholesterol in mammalian cells. mhmedical.comnih.gov Cationic surfactants can interact with and disrupt this ergosterol-containing membrane, leading to increased permeability and cell death. patsnap.comnih.gov The binding of these compounds to the fungal membrane can lead to the formation of pores and the leakage of essential cytoplasmic contents. mdpi.comnih.gov
The following table outlines the key microbial structures targeted by this compound:
| Microbial Group | Primary Target Structures | Key Molecular Interactions |
| Gram-positive Bacteria | Cell wall (teichoic acids), Cytoplasmic membrane | Electrostatic attraction to negatively charged teichoic acids, hydrophobic interaction with the lipid bilayer. |
| Gram-negative Bacteria | Outer membrane (lipopolysaccharide), Cytoplasmic membrane | Electrostatic attraction to negatively charged lipopolysaccharides, hydrophobic interaction with the lipid bilayer. |
| Fungi | Cell membrane (ergosterol) | Interaction with ergosterol, leading to membrane disruption and pore formation. nih.govscielo.br |
Disruption of Essential Cellular Processes at the Molecular Level
The disruption of the cell membrane by this compound has profound consequences for essential cellular processes. The loss of membrane integrity leads to the dissipation of the proton motive force, which is crucial for ATP synthesis and the active transport of nutrients. cuny.edu The uncontrolled leakage of ions and metabolites disrupts the cell's osmotic balance and homeostasis. cuny.edu
Biochemical Interactions of this compound with Isolated Macromolecules
To further understand the molecular basis of its activity, the interactions of this compound with isolated macromolecules such as proteins and nucleic acids have been investigated. These studies provide insights into the specific binding events and conformational changes that contribute to its biological effects.
In silico studies have explored the potential of this compound iodine complex to interact with viral proteins. For instance, molecular docking simulations have suggested that it can bind to the papain-like protease (PLpro) of SARS-CoV-2. researchgate.netnih.govchemrxiv.org These computational models predict the formation of intermolecular interactions, such as hydrophobic interactions, with specific amino acid residues within the protein's binding site. nih.gov While these in silico findings require experimental validation, they highlight the potential for this compound to interact with and potentially inhibit the function of specific proteins.
The interaction with nucleic acids is another important aspect of its biochemical activity. The cationic nature of this compound facilitates its binding to the negatively charged phosphate (B84403) backbone of DNA and RNA. researchgate.net This interaction can lead to the condensation of the nucleic acid and may interfere with the binding of essential enzymes like DNA and RNA polymerases, thereby inhibiting replication and transcription.
The table below provides a summary of the known and potential biochemical interactions of this compound:
| Macromolecule | Type of Interaction | Potential Consequence |
| Proteins (Enzymes) | Hydrophobic and electrostatic interactions with amino acid residues. | Inhibition of enzymatic activity, protein denaturation. cuny.edunih.gov |
| Nucleic Acids (DNA, RNA) | Electrostatic binding to the phosphate backbone. | Inhibition of replication and transcription, nucleic acid condensation. researchgate.net |
Protein Denaturation and Enzyme Inhibition Studies
The antimicrobial action of cationic surfactants like this compound is often attributed to their ability to disrupt the structure and function of essential proteins and enzymes.
As a surfactant, this compound can interfere with the non-covalent bonds that maintain the native three-dimensional conformation of proteins. This process, known as denaturation, involves the disruption of hydrophobic interactions, hydrogen bonds, and electrostatic attractions within the protein structure, leading to a loss of biological function. regulations.govwikipedia.org While this is the broadly accepted mechanism for this class of compounds, specific in-vitro denaturation studies focusing solely on this compound are not extensively detailed in publicly available literature.
However, computational research has provided insights into the potential for specific enzyme inhibition. An in silico screening study investigating potential inhibitors for the SARS-CoV-2 Papain-like Protease (PLpro), an enzyme crucial for viral replication, identified the this compound-iodine complex as a candidate inhibitor. nih.govresearchgate.net This suggests a specific interaction beyond general denaturation.
Nucleic Acid Binding Properties and Consequences
Cationic surfactants as a class are known to interact with nucleic acids like DNA and RNA. researchgate.net The primary driving force for this interaction is the electrostatic attraction between the positively charged head group of the surfactant and the negatively charged phosphate backbone of the nucleic acid. nih.gov
Following the initial electrostatic binding, hydrophobic interactions between the alkyl tails of the surfactant molecules can lead to the formation of surfactant aggregates along the nucleic acid chain. researchgate.netnih.gov This process can have significant consequences for the structure and function of the nucleic acid, most notably causing its condensation into compact particles. nih.govacs.org This compaction can inhibit processes such as transcription and replication by rendering the genetic material inaccessible to cellular machinery. While these mechanisms are well-established for cationic surfactants, specific binding constants and detailed consequences for this compound itself are not extensively documented. researchgate.netacs.org
Synergistic and Antagonistic Effects in Multi-component Systems Involving this compound
The efficacy of this compound can be significantly altered when used in combination with other chemical agents. The most notable example is its formulation with iodine, which demonstrates a powerful synergistic effect.
Investigation of this compound-Iodine Complex Activity
This compound is a key component of the this compound-iodine complex, an iodophor antiseptic also known by the trade name Virac Rex. ontosight.aiwikipedia.org An iodophor is a complex of iodine and a solubilizing agent or carrier, which in this case is the cationic detergent. This complex combines the antimicrobial properties of both this compound and iodine. ontosight.ai The resulting formulation is a potent, broad-spectrum antiseptic used for skin and surface disinfection in medical and hygiene applications. ontosight.ai
Mechanistic Basis of Enhanced or Modulated Activity in Combinatorial Research
The enhanced antimicrobial activity of the this compound-iodine complex is a clear example of chemical synergy. The mechanism for this enhancement is based on the distinct but complementary actions of its components.
Membrane Disruption : As a cationic surfactant, this compound adsorbs to and disrupts the integrity of microbial cytoplasmic membranes. This action can cause the leakage of essential intracellular components. mdpi.com
Enhanced Penetration : The disruption of the cell membrane by the surfactant facilitates the penetration of iodine into the microbial cell. mdpi.com
Broad-Spectrum Germicidal Action : Once inside the cell, iodine acts as a potent germicide. It impairs the synthesis of cellular components by forming complexes with amino acids and unsaturated fatty acids, leading to rapid cell death. mdpi.com
This dual-action mechanism, where the surfactant acts as both an antimicrobial and a vehicle to enhance the efficacy of iodine, makes the complex more effective than either agent used alone. This principle of combining agents with different mechanisms of action is a common strategy in developing more potent antimicrobial formulations.
Structure Activity Relationship Sar Studies of Undecoylium Chloride and Its Analogs
Elucidating Key Structural Features Influencing Undecoylium Chloride's Biological Interaction Profiles
The fundamental structure of this compound, like other cationic surfactants, consists of a positively charged hydrophilic head group and a lipophilic hydrocarbon tail. googleapis.comjustia.com This amphiphilic nature is a primary determinant of its biological interactions. The positively charged head group can interact with negatively charged components of microbial cell membranes, while the hydrophobic tail can penetrate the lipid bilayer, leading to disruption of membrane integrity and leakage of cellular contents. mdpi.comcuny.edu
In a broader context, SAR models for chemical compounds often compare properties like charge, polarity, hydrogen-bonding patterns, lipophilicity, and volume to predict binding affinities to receptors. epo.orggoogleapis.comgoogleapis.com For this compound and its analogs, the key structural features that are typically varied to study their influence on biological activity include the length and saturation of the alkyl chain (the hydrophobic tail), and the nature of the quaternary ammonium (B1175870) head group.
A computational study investigating potential inhibitors for the SARS-CoV-2 papain-like protease (PLpro) included this compound iodine complex in its screening. nih.gov While the study focused on a range of compounds, the inclusion of this compound iodine complex suggests its potential for specific biomolecular interactions beyond general membrane disruption. The study used methods like protein-ligand interaction fingerprint similarities and docking scores to evaluate potential inhibitors. nih.gov Such computational approaches are invaluable in modern drug discovery for predicting how structural modifications might enhance target-specific interactions. nih.gov
Impact of Hydrophobic Tail Length and Composition on Activity Modulation
The length and composition of the hydrophobic tail of quaternary ammonium compounds like this compound play a critical role in their biological activity. googleapis.comjustia.com The lipophilicity of the molecule, largely determined by the tail, influences its ability to partition into and disrupt microbial cell membranes. google.com
Generally, for a homologous series of quaternary ammonium compounds, the antimicrobial activity increases with the length of the alkyl chain up to an optimal point, after which the activity may decrease. This is often attributed to a "cut-off" effect, where excessively long chains may hinder the compound's solubility in the aqueous phase or its ability to effectively penetrate the cell wall.
The composition of the tail, such as the presence of unsaturation (double or triple bonds) or branching, can also modulate activity. These features can affect the fluidity and packing of the hydrocarbon chain, which in turn influences how it intercalates with and disrupts the lipid bilayer of cell membranes.
| Analog Feature | Impact on Biological Activity | Rationale |
| Increased Alkyl Chain Length | Generally increases up to an optimal length, then may decrease. | Enhanced partitioning into the lipid bilayer, leading to greater membrane disruption. A "cut-off" effect can occur with excessively long chains. |
| Introduction of Unsaturation | Can modulate activity. | Affects the fluidity and packing of the hydrocarbon tail, influencing its interaction with the cell membrane. |
| Branched Alkyl Chain | Can alter activity compared to linear chains. | Steric hindrance may affect intercalation into the lipid bilayer. |
Influence of Head Group Sterics and Electronic Properties on Interaction Dynamics
The quaternary ammonium head group is the other critical component of this compound's structure. Its constant positive charge is fundamental to the initial electrostatic attraction with negatively charged microbial surfaces. However, the steric bulk and electronic properties of the groups attached to the nitrogen atom can fine-tune the interaction dynamics.
Modifications to the head group, such as replacing the methyl or other small alkyl groups with larger or more complex substituents, can influence the compound's binding affinity and specificity. Increased steric bulk around the cationic center might hinder close approach to the target site on a cell membrane or a specific protein, potentially reducing activity. Conversely, specific steric arrangements might enhance binding to a particular receptor pocket.
The electronic properties of the head group, although dominated by the positive charge of the quaternary nitrogen, can be subtly influenced by the nature of the attached groups. Molecular dynamics simulations have shown that including electronic polarization effects is crucial for accurately modeling the interactions of ions, like chloride, with protein binding sites. researchgate.netresearchgate.net These studies demonstrate that polarization can lead to stronger ion binding and reveal secondary binding sites that are not apparent in simulations using simpler, fixed-charge models. researchgate.netresearchgate.net This highlights the importance of considering the nuanced electronic environment of the head group in SAR studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Compounds.googleapis.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is instrumental in drug discovery and toxicology for predicting the activity of new compounds without the need for synthesis and testing. nih.gov
Development of Predictive Models for Biological Interaction Profiles
The development of predictive QSAR models for compounds like this compound involves several steps. First, a dataset of structurally related compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.govnih.gov
Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms like artificial neural networks, are then used to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov The goal is to create a model with high predictive power, which is assessed through internal and external validation techniques. nih.gov For antimicrobial agents, these models can predict endpoints like the minimum inhibitory concentration (MIC) against various pathogens.
The development of such predictive models can accelerate the design of new, more potent analogs of this compound by identifying the key structural features that drive its desired biological effects.
Fragment-Based QSAR Approaches for this compound Scaffolds
Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery. nih.gov It involves identifying small molecular fragments that bind to a biological target and then growing or combining these fragments to create a more potent lead compound. nih.gov When combined with QSAR, this becomes a potent tool for lead optimization. nih.gov
This approach is particularly useful for exploring a vast chemical space efficiently. By understanding the QSAR of individual fragments, researchers can prioritize the synthesis of new analogs that are most likely to exhibit improved activity profiles.
Computational and Theoretical Investigations of Undecoylium Chloride
Molecular Docking and Dynamics Simulations of Undecoylium Chloride with Biomolecular Targets
Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the interaction of a small molecule like this compound with a biological target. While detailed molecular dynamics simulations for this compound are not extensively available in the reviewed literature, molecular docking studies have provided initial insights into its potential inhibitory activity.
Interaction with Viral Proteases and Other Enzymes (e.g., SARS-CoV-2 PLpro)
In the search for potential inhibitors of SARS-CoV-2, the papain-like protease (PLpro) has been identified as a key drug target due to its essential role in viral replication and its interference with the host's immune response. science.govacs.orgnih.gov Through in silico drug repurposing studies, the this compound iodine complex was identified as a potential inhibitor of SARS-CoV-2 PLpro. nih.govnih.govchemrxiv.org
A combined in silico approach, utilizing the Informational Spectrum Method (ISM) for initial screening of the Drugbank database followed by molecular docking, singled out 44 potential drug candidates, including the this compound iodine complex. nih.govnih.gov The molecular docking was performed against the crystal structure of PLpro in a complex with a known inhibitor (PDB ID: 7CJM), allowing for the evaluation of the binding affinity of the selected compounds. nih.gov
The this compound iodine complex (DB09377) exhibited a docking score of -4.9, as detailed in the table below. nih.govnih.gov This score, while modest compared to other identified candidates in the same study, suggests a potential binding interaction with the PLpro enzyme. nih.gov
| Drug Name | DrugBank ID | Docking Score |
| This compound iodine complex | DB09377 | -4.9 |
| Meglumine | DB09415 | -4.4 |
| Guanidine | DB00536 | -4.0 |
| Dimercaprol | DB06782 | -2.9 |
| This table presents the docking scores of selected compounds against SARS-CoV-2 PLpro as identified in a drug repurposing study. nih.govnih.gov |
While these docking results provide a preliminary basis for the potential interaction of this compound with viral proteases, further detailed molecular dynamics simulations would be necessary to validate the stability of the predicted binding pose, characterize the specific intermolecular interactions, and understand the dynamic behavior of the complex over time.
Membrane-Binding Simulations and Permeation Pathways
Specific molecular dynamics simulations detailing the membrane-binding and permeation pathways of this compound are not readily found in the current body of scientific literature. However, as a cationic surfactant, its interaction with lipid bilayers is of significant interest.
General computational methods for studying such interactions are well-established. Molecular dynamics (MD) simulations can be employed to model the behavior of surfactant molecules at the water-lipid interface, their insertion into the membrane, and their potential to form pores or other structural disruptions. cardiff.ac.uknih.gov These simulations can provide insights into the free energy landscape of the permeation process and identify the most probable pathways for the molecule to cross the membrane. For other quaternary ammonium (B1175870) compounds and charged molecules, MD simulations have been used to investigate their binding affinities to lipid bilayers and the influence of factors like lipid composition and ion concentration on these interactions. cardiff.ac.ukmedkoo.com Such studies would be invaluable in understanding the biological activity and potential cytotoxicity of this compound.
Quantum Chemical Calculations to Understand Electronic Structure and Reactivity
Quantum chemical calculations offer a detailed view of the electronic structure, stability, and reactivity of a molecule. For this compound, such studies would provide fundamental data to complement and rationalize findings from classical simulations and experimental work.
Conformational Analysis and Stability Predictions
There is a lack of specific published studies on the comprehensive conformational analysis and stability prediction of this compound using quantum chemical methods.
In principle, quantum chemical calculations could be used to explore the potential energy surface of this compound, identifying its most stable conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent mimicking the membrane interior). This analysis would involve rotating the molecule's single bonds to map out the various possible spatial arrangements of its atoms and calculating the corresponding energies to determine the most energetically favorable shapes. This information is crucial for understanding how the molecule might present itself to a biological target or a cell membrane.
Reaction Pathway Modeling for this compound Biotransformation
Computational modeling of the biotransformation pathways of this compound has not been specifically reported. However, this compound is a component of lapyrium (B1674504) chloride, which is known to contain ester linkages susceptible to enzymatic hydrolysis. acs.orgwikipedia.org This suggests that a likely biotransformation pathway would involve the cleavage of this ester bond.
Quantum chemical methods could be used to model the mechanism of this hydrolysis reaction, either uncatalyzed or, more relevantly, within the active site of an esterase enzyme. Such models could calculate the activation energies for different proposed reaction steps, helping to elucidate the most likely pathway and the factors that influence the reaction rate. This type of modeling has been applied to understand the enzymatic synthesis of related compounds, indicating its feasibility for studying the degradation of this compound. researchgate.net
In Silico Screening Methodologies for Identifying Novel Interactions of this compound
The identification of the this compound iodine complex as a potential SARS-CoV-2 PLpro inhibitor was the result of a specific in silico screening methodology. nih.govnih.gov This approach combined two main computational techniques:
Informational Spectrum Method (ISM): This method was used for the initial large-scale screening of a drug database. ISM analyzes the structure-function relationship of both the protein target and the potential drug molecules based on their informational spectrum, which is derived from the electronic properties of the constituent atoms. nih.govnih.gov The SARS-CoV-2 PLpro was found to have characteristic peaks in its informational spectrum, and a search was conducted for drugs with complementary spectra that might indicate an inhibitory interaction. nih.gov
Molecular Docking: Following the initial filtering by ISM, molecular docking was used to predict the binding mode and estimate the binding affinity of the candidate compounds to the active site of PLpro. nih.govnih.gov This step provided a more detailed, structure-based evaluation of the potential for interaction.
This combined in silico screening protocol demonstrates a powerful strategy for rapidly identifying potential drug candidates from large compound libraries for further experimental validation. nih.gov While this specific study focused on SARS-CoV-2 PLpro, similar in silico screening methodologies could be applied to identify other potential biomolecular targets and novel interactions for this compound.
Virtual Screening of Chemical Libraries for this compound Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. This process allows researchers to prioritize compounds for further experimental testing, saving significant time and resources. While specific studies focusing on generating and screening a library of direct this compound analogs are not prominent in the literature, the compound itself has been identified through large-scale screening of existing drug databases.
One notable study employed a combined in silico approach to screen the Drugbank database for potential inhibitors of the SARS-CoV-2 Papain-like Protease (PLpro), an enzyme crucial for viral replication. nih.govresearchgate.net The screening process began with the Informational Spectrum Method (ISM), a technique that analyzes the electronic properties of molecules to predict their interaction with a biological target. researchgate.netchemrxiv.org This was followed by molecular docking to further refine the list of candidates and predict their binding affinity to the target protein. researchgate.netchemrxiv.org
From a library of 1490 approved drugs, this dual computational protocol identified 44 potential candidates for inhibiting SARS-CoV-2 PLpro. researchgate.netchemrxiv.org Among the identified compounds was the this compound iodine complex, highlighting its potential for antiviral applications beyond its traditional use as an antiseptic. nih.govchemrxiv.org The results of this screening underscore the power of virtual libraries to uncover novel activities for established compounds.
The table below includes a selection of compounds identified alongside the this compound iodine complex in the virtual screening study, with their corresponding Drugbank ID and calculated docking energy.
| Compound Name | Drugbank ID | Docking Energy (kcal/mol) |
| This compound iodine complex | DB09377 | -4.9 |
| Cisatracurium | DB00565 | -5.9 |
| Quinine | DB00468 | -7.0 |
| Dichlorobenzyl alcohol | DB13269 | -5.1 |
| Meglumine | DB09415 | -4.4 |
| Guanidine | DB00536 | -4.0 |
| Dimercaprol | DB06782 | -2.9 |
This table presents data from an in silico screening study and does not imply clinical efficacy. nih.govchemrxiv.org
Computational Drug Repurposing Frameworks Involving this compound
Computational drug repurposing, or repositioning, is an accelerated strategy for drug development that seeks new therapeutic uses for existing, approved drugs. nih.gov This approach leverages the known clinical and safety profiles of these drugs to reduce development costs and timelines. nih.gov Computational methods are central to modern repurposing, utilizing genomic, pharmacological, and chemical data to build predictive models. nih.govpharmb.io These methods can include structure-based approaches, network-based models, and machine learning techniques. researchgate.netnih.gov
A key example involving this compound is the drug repurposing framework aimed at identifying inhibitors for the SARS-CoV-2 Papain-like Protease (PLpro). nih.govresearchgate.net This enzyme is an attractive drug target because it is involved in viral replication and helps the virus evade the host's innate immune response. researchgate.net
The framework employed a structure-based virtual screening protocol:
Target Selection : The Papain-like Protease (PLpro) of the SARS-CoV-2 virus was chosen as the therapeutic target. researchgate.net
Compound Library : The Drugbank database, which contains information on thousands of approved drugs, was used as the source for candidate molecules. researchgate.net
Initial Screening : The Informational Spectrum Method (ISM) was used as a first-pass filter. This method converts the structure of a molecule into a numerical spectrum representing its electronic properties, which can be compared to the characteristic frequency of a target's binding site. researchgate.netchemrxiv.org
Secondary Screening : Molecular docking was used to further evaluate the compounds that passed the initial screening. This technique computationally models the interaction between the small molecule (ligand) and the protein target's binding site, calculating a "docking score" or binding energy that estimates binding affinity. nih.govchemrxiv.org
Through this combined in silico framework, the this compound iodine complex was identified as one of 44 potential PLpro inhibitors proposed for further experimental validation. nih.govchemrxiv.org This demonstrates a successful application of a computational drug repurposing framework to identify a novel potential indication for a compound with a long history of use in other applications.
Theoretical Modeling of this compound's Self-Assembly and Aggregation Behavior
This compound is classified as a cationic surfactant. wikipedia.org Surfactants are amphiphilic molecules that possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature drives them to self-assemble in solution, most commonly into spherical structures called micelles once a certain concentration, the critical micelle concentration (CMC), is reached. This aggregation behavior is fundamental to their function in various applications, including as detergents, emulsifiers, and disinfectants.
Theoretical modeling, particularly through molecular dynamics (MD) simulations, is a standard method for investigating the self-assembly and aggregation of surfactants. These computational models can simulate the behavior of individual surfactant molecules and their interactions with solvent molecules (typically water) over time. By tracking the positions and orientations of thousands to millions of atoms, MD simulations can predict:
The critical micelle concentration (CMC).
The size, shape, and structure of the resulting aggregates (e.g., spherical or rod-like micelles).
The dynamics of micelle formation and dissolution.
The partitioning of other molecules within the micellar structures.
While these theoretical and computational techniques are well-suited for studying surfactant behavior, specific studies applying these models to the self-assembly and aggregation of this compound were not identified in a review of the available literature. Such investigations would be a valuable area for future research to better understand its mechanism of action and optimize its formulation for various applications. For instance, modeling could elucidate how its aggregation influences its antimicrobial activity or its interaction with biological membranes. Research has shown that surfactants can also influence the aggregation of other entities, such as reducing the self-aggregation of nanoparticles, a phenomenon that could be explored for this compound in formulation science. google.com
Advanced Analytical Methodologies for Characterizing Undecoylium Chloride in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of undecoylium chloride, confirming its identity, and evaluating its purity by detecting and identifying potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Composition
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework.
In ¹H NMR, the chemical shifts of protons provide insight into their chemical environment. For this compound, distinct signals are expected for the protons on the pyridinium (B92312) ring, the aliphatic chain, and the protons adjacent to the amide and ester functional groups. The integration of these signals helps confirm the ratio of different proton groups, while coupling patterns reveal the connectivity of the atoms. For instance, the protons on the pyridinium ring typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic system and the positive charge on the nitrogen atom.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective functional groups (e.g., carbonyl carbons of the ester and amide, aromatic carbons, and aliphatic carbons). Purity assessment is achieved by identifying any unexpected signals that may correspond to residual starting materials, solvents, or by-products from the synthesis. rsc.org Computational NMR spectroscopy, often used for complex ionic liquids, can further validate structural features and intermolecular interactions in solution. nih.govresearchgate.net
Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound Based on the structure 1-({[2-(Undecanoyloxy)ethyl]carbamoyl}methyl)pyridin-1-ium chloride
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridinium-H (ortho) | 8.5 - 8.8 | d |
| Pyridinium-H (para) | 8.1 - 8.4 | t |
| Pyridinium-H (meta) | 7.9 - 8.2 | t |
| N-CH₂-C=O | 5.1 - 5.4 | s |
| N-H (Amide) | 7.5 - 8.0 | t |
| C=O-O-CH₂ | 4.2 - 4.5 | t |
| NH-CH₂ | 3.5 - 3.8 | q |
| α-CH₂ (acyl chain) | 2.2 - 2.5 | t |
| -(CH₂)₈- | 1.2 - 1.6 | m |
| Terminal CH₃ | 0.8 - 0.9 | t |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of the undecoylium cation and for obtaining structural information through fragmentation analysis. Due to the compound's ionic and non-volatile nature, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. ESI-MS allows the intact cation to be transferred into the gas phase for mass analysis, providing a clear molecular ion peak ([M]⁺) corresponding to the undecoylium cation.
A key characteristic in the mass spectrum of any chlorine-containing compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). docbrown.info While the chloride counter-ion is lost in positive ion mode, any fragments that retain the chlorine atom would exhibit a characteristic M and M+2 isotopic pattern with an approximate intensity ratio of 3:1. docbrown.info
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information for confirming the molecular structure. Common fragmentation pathways for quaternary ammonium (B1175870) compounds include the cleavage of C-C and C-N bonds.
For more complex analyses, particularly of impurities, pyrolysis-gas chromatography-mass spectrometry can be used. This technique involves the thermal degradation of the non-volatile compound into smaller, volatile fragments that can be analyzed by GC-MS. nih.gov
Table 2: Predicted Mass-to-Charge (m/z) Ratios for Undecoylium Cation and Potential Fragments
| Ion | Predicted m/z |
| [Undecoylium Cation]⁺ | (Molecular Weight of Cation) |
| [Pyridinium-CH₂-C=O]⁺ | 134.06 |
| [Undecanoic acid fragment]⁺ | 185.15 |
| [C₁₀H₂₁]⁺ (Decyl fragment) | 141.29 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. While simple ionic bonds can be difficult to detect with Raman spectroscopy, the technique is highly effective for identifying vibrations of non-polar bonds and symmetric vibrations. copernicus.orgualberta.ca It is particularly useful for characterizing the C-C backbone of the alkyl chain and the vibrations of the pyridinium ring. westmont.edu Furthermore, Raman spectroscopy can be a powerful tool to study conformational changes and intermolecular interactions in different environments. westmont.edu
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3500 |
| Aromatic/Aliphatic C-H | Stretch | 2850 - 3100 |
| Ester C=O | Stretch | 1735 - 1750 |
| Amide C=O (Amide I) | Stretch | 1630 - 1680 |
| Amide N-H | Bend (Amide II) | 1550 - 1640 |
| Ester C-O | Stretch | 1150 - 1250 |
Chromatographic Methods for Separation, Isolation, and Quantification in Research Matrices
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Assay Development
High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for the analysis of non-volatile, ionic compounds like this compound. A common approach is reversed-phase ion-pair HPLC. epa.gov
In this method, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. To achieve good retention and peak shape for the cationic undecoylium molecule, an ion-pairing agent (e.g., perchlorate (B79767) or a long-chain alkyl sulfonate) is added to the mobile phase. This agent forms a neutral ion pair with the undecoylium cation, which can then be retained and separated on the reversed-phase column.
Method development involves optimizing the mobile phase composition (e.g., ratio of acetonitrile (B52724) or methanol (B129727) to an aqueous buffer), the type and concentration of the ion-pairing agent, and the pH. Detection is typically performed using a UV detector, as the pyridinium ring possesses a strong chromophore. epa.gov For quantitative assays, a calibration curve is generated using standards of known concentration. Purity is assessed by calculating the peak area percentage of the main compound relative to any impurity peaks. For related compounds lacking a UV chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. researchgate.net
Table 4: Example HPLC Parameters for the Analysis of a Quaternary Ammonium Compound Based on a method for dequalinium (B1207927) chloride. epa.gov
| Parameter | Condition |
| Column | Spherisorb ODS-1 (C18), 5 µm |
| Mobile Phase | Gradient: Acetonitrile and 0.1 M aqueous sodium perchlorate (pH 3.0) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 322 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities
Standard Gas Chromatography (GC) is not suitable for the direct analysis of this compound because it is a salt and therefore non-volatile. However, GC-MS can be a powerful tool for this analysis when coupled with a sample preparation technique that generates volatile derivatives.
One of the most effective techniques is pyrolysis-GC-MS . In this method, the sample is rapidly heated to a high temperature in the GC inlet in the absence of oxygen. The thermal energy causes the this compound molecule to break down (pyrolyze) into smaller, stable, and volatile fragments. nih.gov These fragments are then swept onto the GC column, separated, and detected by the mass spectrometer. This technique can provide a reproducible "fingerprint" of the original molecule and can be used to identify both the quaternary ammonium cation and the corresponding halide anion in a single analysis. nih.gov
Alternatively, certain volatile impurities within a research matrix containing this compound could be analyzed directly by headspace or thermal desorption GC-MS, which would leave the non-volatile salt behind. Derivatization is another strategy, where the compound is chemically modified to produce a volatile product suitable for GC analysis, though this adds complexity to the sample preparation. rsc.org For quaternary ammonium compounds, pyrolysis-GC-MS remains a more direct and informative approach for structural characterization and impurity profiling. nih.gov
Biophysical Techniques for Investigating this compound's Interactions
Advanced biophysical techniques are instrumental in elucidating the molecular interactions of chemical compounds. However, specific studies employing these methods for this compound are not present in the current body of scientific literature. The following sections describe the principles of these techniques and their potential, yet unrealized, application to this compound.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful analytical technique used to measure the heat changes that occur during biomolecular interactions. harvard.edu This method directly determines the thermodynamic parameters of a binding event, including the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment. japtamers.co.uk The principle of ITC involves the incremental titration of one molecule (the ligand) into a solution containing its binding partner (the macromolecule) while monitoring the heat released or absorbed. harvard.edu
Hypothetical Application to this compound:
Were ITC studies to be conducted on this compound, they could provide critical insights into its binding interactions with biological targets such as proteins or nucleic acids. For instance, by titrating this compound into a solution containing a target protein, researchers could determine the precise energetic forces driving the interaction.
Illustrative Data Table (Hypothetical):
Since no experimental data exists for this compound, the following table is a hypothetical representation of data that could be generated from an ITC experiment.
| Thermodynamic Parameter | Hypothetical Value | Unit | Significance |
| Dissociation Constant (K_D) | 5.2 | µM | Indicates the binding affinity between this compound and a target. |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol | Reveals whether the binding is driven by hydrogen bonds and van der Waals forces. |
| Entropy Change (ΔS) | 8.7 | cal/mol·K | Provides insight into the role of hydrophobic interactions and conformational changes. |
| Stoichiometry (n) | 1.1 | Indicates a 1:1 binding ratio between this compound and its target. |
This table is for illustrative purposes only and does not represent actual experimental results for this compound.
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. nih.gov It provides detailed kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. rouken.bio In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. rouken.bio
Potential Application to this compound:
SPR analysis of this compound could elucidate the kinetics of its interaction with various biological targets. For example, by immobilizing a target receptor on an SPR sensor chip and flowing this compound over the surface, one could measure how quickly the compound binds and dissociates. This information is crucial for understanding the duration and mechanism of action.
Illustrative Data Table (Hypothetical):
As no SPR data for this compound is available, the following table illustrates the type of kinetic data that could be obtained.
| Kinetic Parameter | Hypothetical Value | Unit | Significance |
| Association Rate (k_a) | 2.3 x 10^4 | M⁻¹s⁻¹ | Describes the rate at which this compound binds to its target. |
| Dissociation Rate (k_d) | 1.1 x 10⁻³ | s⁻¹ | Describes the rate at which the this compound-target complex dissociates. |
| Dissociation Constant (K_D) | 4.8 | µM | Represents the equilibrium constant of the binding interaction. |
This table is for illustrative purposes only and does not represent actual experimental results for this compound.
Electron Microscopy for Visualizing Cellular Effects
Electron microscopy (EM) is a high-resolution imaging technique that uses a beam of accelerated electrons to visualize specimens at the nanoscale. It is a powerful tool for investigating the ultrastructural changes in cells and tissues induced by chemical compounds. While no specific electron microscopy studies on this compound were found, research on a related compound, benzalkonium chloride, demonstrates the potential of this technique.
A study on Pseudomonas aeruginosa showed that benzalkonium chloride at subinhibitory concentrations could strip the outer cell membrane, an effect visualized through electron micrographs. nih.gov This research highlights how EM can reveal the direct physical impact of a quaternary ammonium compound on cellular structures.
Prospective Application to this compound:
If electron microscopy were applied to study this compound, it could provide direct visual evidence of its effects on cells. For instance, researchers could treat cells with this compound and then use transmission electron microscopy (TEM) to observe changes in organelle morphology, membrane integrity, or other cellular components. Such studies would offer invaluable insights into the compound's mechanism of cellular disruption.
Future Research Trajectories and Unaddressed Academic Questions for Undecoylium Chloride
Identification of Novel Molecular Targets for Undecoylium Chloride-Mediated Effects
The primary antimicrobial action of quaternary ammonium (B1175870) compounds like this compound is attributed to the disruption of microbial cell membranes. nih.govresearchgate.net This interaction is largely non-specific, stemming from the electrostatic attraction between the cationic head of the QAC and the negatively charged components of the bacterial cell envelope. mdpi.comnih.gov This leads to membrane destabilization, leakage of cellular contents, and ultimately, cell death. nih.govresearchgate.net
However, the full spectrum of molecular interactions may be more complex. Long-term exposure of microorganisms to sub-inhibitory concentrations of QACs has been shown to induce antibiotic resistance, suggesting that these compounds may trigger specific cellular response pathways. rsc.orgnih.gov Future research should aim to identify specific intracellular targets of this compound. A key unaddressed question is whether this compound or its metabolites interact with specific enzymes, signaling proteins, or nucleic acids, and what the functional consequences of these interactions are. Advanced techniques such as proteomics, transcriptomics, and metabolomics could be employed to elucidate these novel molecular targets.
Table 1: Potential Molecular Investigation Techniques for this compound
| Research Technique | Potential Application for this compound Research |
| Proteomics | Identification of proteins that bind to or are modified by this compound. |
| Transcriptomics | Analysis of changes in gene expression in response to this compound exposure. |
| Metabolomics | Characterization of metabolic pathways affected by this compound. |
| Affinity Chromatography | Isolation of specific cellular components that interact with this compound. |
Exploration of this compound in Advanced Materials Science Research
The incorporation of QACs into polymers and other materials to impart antimicrobial properties is a rapidly growing field of materials science. nih.gov These materials are being developed for a wide range of applications, including medical devices, food packaging, and antimicrobial coatings. The covalent attachment of QACs to surfaces can create non-leaching antimicrobial materials with long-lasting efficacy. atomfair.com
A significant future research trajectory for this compound is its potential use in the development of novel antimicrobial materials. Research could focus on incorporating this compound into various polymer matrices and nanomaterials. atomfair.commdpi.com Key academic questions include how the structure of this compound influences the antimicrobial efficacy and longevity of the resulting material, and what the optimal methods are for its incorporation. Furthermore, the development of QAC-functionalized nanomaterials represents a promising frontier for creating highly effective antimicrobial surfaces for medical implants and devices. atomfair.com
Development of Sustainable and Environmentally Benign Synthesis Routes for this compound
The traditional synthesis of QACs often involves the use of toxic and corrosive reagents such as methyl halides (e.g., methyl chloride, methyl bromide) and dimethyl sulfate (B86663). nih.govacs.org These synthetic routes can generate significant amounts of inorganic salt waste and pose environmental and safety concerns. In response, there is a growing interest in developing "green" and sustainable synthesis methods for QACs.
A critical area for future research is the development of environmentally benign synthesis routes for this compound. One promising approach is the use of dimethyl carbonate (DMC) as a green methylating agent. nih.govacs.orgresearchgate.net DMC is a non-toxic and biodegradable reagent that offers a more atom-efficient and environmentally friendly alternative to traditional methylating agents. nih.govacs.org Research in this area would focus on optimizing reaction conditions for the synthesis of this compound using DMC and other green reagents, with the goal of minimizing waste and avoiding the use of hazardous substances. nih.gov
Table 2: Comparison of Traditional vs. Green Reagents for QAC Synthesis
| Reagent Type | Examples | Environmental/Safety Concerns |
| Traditional Methylating Agents | Methyl halides, Dimethyl sulfate | Toxic, corrosive, produce inorganic salt waste. nih.govacs.org |
| Green Methylating Agents | Dimethyl Carbonate (DMC) | Non-toxic, biodegradable, more atom-efficient. nih.govacs.org |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and development of new molecules with desired properties. encyclopedia.pubh5mag.com In the field of surfactants, AI can be used to predict properties such as critical micelle concentration and surface tension, as well as to optimize synthesis processes. encyclopedia.pub Generative models and reinforcement learning can be integrated to design novel surfactant molecules with tailored functionalities. acs.org
The application of AI and ML to this compound research represents a significant future opportunity. Machine learning algorithms could be trained on existing data for QACs to predict the antimicrobial activity, toxicity, and physicochemical properties of this compound and its analogues. encyclopedia.pubresearchgate.net AI could also be employed to guide the design of more effective and environmentally friendly QACs by exploring vast chemical spaces. acs.org A key unaddressed question is how to develop robust AI models that can accurately predict the complex biological and environmental behavior of this compound.
Unanswered Questions Regarding the Long-Term Environmental Fates and Transformations of this compound in Laboratory Systems
The widespread use of QACs has raised concerns about their environmental fate and potential for persistence. nih.govrsc.org While some QACs are biodegradable, the rate and extent of degradation can vary depending on the chemical structure and environmental conditions. hnu.edu.cn The long alkyl chains and stable chemical bonds in many QACs can make them resistant to natural degradation processes. rsc.org
There is a significant lack of data on the long-term environmental fate and transformation of this compound in controlled laboratory systems. Future research should focus on systematic studies to determine its biodegradability under various conditions (aerobic, anaerobic), its potential for bioaccumulation, and the identification of its degradation products. nih.govscispace.com Key unanswered questions include the half-life of this compound in different environmental compartments and the potential toxicity of its transformation products. Designing QACs with intentionally degradable functional groups, such as ester or thioether bonds, is an emerging strategy to mitigate environmental persistence. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing undecoylium chloride with high purity, and how can researchers validate its structural identity?
- Methodology : Synthesis should follow established protocols for quaternary ammonium compounds, including alkylation reactions under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For known derivatives, cross-reference spectral data with prior literature . Novel compounds require additional validation via mass spectrometry (MS) and elemental analysis. Experimental details must be meticulously documented to ensure reproducibility, including solvent choices, reaction times, and purification steps .
Q. How should researchers design initial in vitro assays to evaluate the antimicrobial efficacy of this compound?
- Methodology : Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and fungal cultures (e.g., Candida albicans ATCC 10231) in broth microdilution assays. Include positive controls (e.g., chlorhexidine) and vehicle controls to isolate compound-specific effects. Report minimum inhibitory concentrations (MICs) with triplicate measurements and statistical error margins. Ensure compliance with CLSI guidelines for assay conditions (pH, temperature, incubation time) .
Advanced Research Questions
Q. How can contradictions in published data on this compound’s mechanism of action be systematically resolved?
- Methodology : Conduct comparative studies under identical experimental conditions to isolate variables (e.g., bacterial strain variability, solvent effects). Use advanced techniques like fluorescence microscopy to visualize membrane disruption or transcriptomic profiling to identify gene expression changes. Reconcile discrepancies by analyzing methodological differences in prior studies (e.g., assay sensitivity, compound stability in storage) . For example, conflicting reports on cytotoxicity may arise from variations in mammalian cell lines or exposure times, necessitating meta-analyses of raw datasets .
Q. What strategies are effective for elucidating structure-activity relationships (SARs) in this compound analogs with conflicting biological outcomes?
- Methodology : Synthesize a homologous series of derivatives with systematic structural modifications (e.g., alkyl chain length, counterion substitution). Test each analog against a consistent panel of microbial targets and eukaryotic cells to isolate SAR trends. Employ multivariate statistical analysis (e.g., principal component analysis) to correlate structural features with activity. Address outliers by revisiting synthesis protocols or exploring synergistic effects with adjuvants .
Q. How can researchers optimize experimental models to assess this compound’s efficacy in biofilm eradication without compromising translational relevance?
- Methodology : Develop 3D biofilm models using clinical isolates embedded in extracellular matrices (e.g., alginate or synthetic mucin). Combine confocal laser scanning microscopy with viability assays (e.g., ATP bioluminescence) to quantify biofilm disruption. Validate findings using ex vivo models (e.g., dentin discs or catheter segments) to mimic real-world applications. Address model limitations by comparing results across multiple biofilm systems and incorporating host-pathogen interaction factors .
Data Presentation and Reproducibility Guidelines
- Tables : Include MIC values, cytotoxicity (IC50), and stability data in tabular format, with footnotes detailing statistical methods (e.g., ANOVA, t-test) .
- Figures : Use heatmaps for SAR trends or time-kill curves for dynamic efficacy profiles. Avoid overcrowding; limit chemical structures in graphics to 2–3 key analogs .
- Supplementary Materials : Provide raw spectral data, assay protocols, and strain sources to enable replication. Reference supplementary files in the main text using hyperlinks .
Conflict Resolution and Ethical Considerations
- Contradictory Findings : Explicitly discuss potential biases (e.g., funding sources, model limitations) in the "Discussion" section. Propose follow-up experiments to test alternative hypotheses .
- Ethical Compliance : For studies involving human-derived samples, detail IRB approvals, informed consent protocols, and anonymization procedures in the "Methods" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
